1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core with a methyl group at position 1 and a naphthyl group at position 5, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of various kinases, including phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
Pyrido[2,3-d]pyrimidines generally interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit key signaling pathways in cells, such as the pi3k/akt/mtor pathway, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to have good oral bioavailability .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Biochemical Analysis
Biochemical Properties
1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, such as TKI-28 and CDK-4 . These interactions are crucial as they can modulate signaling pathways involved in cell growth, proliferation, and survival. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in cancer treatment .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cells by inhibiting PIM-1 kinase and arresting the cell cycle at the G1 phase . Additionally, it affects the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as PI3K and protein tyrosine kinases by binding to their active sites, thereby preventing their catalytic activity . This inhibition leads to the disruption of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . Understanding the transport mechanisms and tissue distribution is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, ultimately affecting its therapeutic efficacy.
Preparation Methods
The synthesis of 1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like xylene, bases such as sodium methoxide, and catalysts like copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting protein tyrosine kinases and cyclin-dependent kinases.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-21-16-15(17(22)20-18(21)23)14(8-9-19-16)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNNFNFEITVXDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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